![molecular formula C7H6FNO B13515215 5-fluoro-2H,3H-furo[2,3-c]pyridine](/img/structure/B13515215.png)
5-fluoro-2H,3H-furo[2,3-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-fluoro-2H,3H-furo[2,3-c]pyridine is a heterocyclic compound that features a fused ring system consisting of a furan ring and a pyridine ring The presence of a fluorine atom at the 5-position of the furan ring adds unique chemical properties to this compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2H,3H-furo[2,3-c]pyridine can be achieved through several synthetic routes. One common method involves the Rh-catalyzed tandem reaction, which constructs the furo[2,3-c]pyridine core by cyclization reactions . This method typically requires specific reaction conditions, including the use of rhodium catalysts and suitable ligands to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Rh-catalyzed tandem reaction or other efficient synthetic routes to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-fluoro-2H,3H-furo[2,3-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The fluorine atom at the 5-position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the 5-position.
Applications De Recherche Scientifique
5-fluoro-2H,3H-furo[2,3-c]pyridine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Mécanisme D'action
The mechanism of action of 5-fluoro-2H,3H-furo[2,3-c]pyridine involves its interaction with molecular targets and pathways within biological systems. For instance, derivatives of this compound have been shown to target key cellular signaling pathways, such as the serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2) . These interactions can disrupt cellular processes, leading to anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-fluoro-2H,3H-furo[2,3-b]pyridine: Another fluorinated furo[2,3-b]pyridine compound with similar structural features.
Furo[3,2-c]pyridine-based compounds: These compounds share the furo[2,3-c]pyridine core but differ in the substitution pattern and functional groups.
Uniqueness
5-fluoro-2H,3H-furo[2,3-c]pyridine is unique due to the specific positioning of the fluorine atom, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for developing new pharmaceuticals and materials with tailored properties.
Propriétés
Formule moléculaire |
C7H6FNO |
|---|---|
Poids moléculaire |
139.13 g/mol |
Nom IUPAC |
5-fluoro-2,3-dihydrofuro[2,3-c]pyridine |
InChI |
InChI=1S/C7H6FNO/c8-7-3-5-1-2-10-6(5)4-9-7/h3-4H,1-2H2 |
Clé InChI |
CXMXUSRDTPQPHT-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=CN=C(C=C21)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



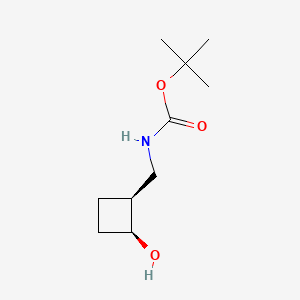
![rac-[(1R,3R)-3-{[(tert-butyldimethylsilyl)oxy]methyl}-2,2-dimethylcyclopropyl]methanol, trans](/img/structure/B13515138.png)
![(2S,4S)-1-[(benzyloxy)carbonyl]-4-fluoro-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B13515141.png)
![rac-(1R,5R)-3-benzyl-1-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13515142.png)
![4-amino-1,7-dimethyl-1H,7H-2lambda6-pyrazolo[3,4-c][1,2]thiazine-2,2-dione](/img/structure/B13515149.png)
![1-Iodoimidazo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B13515153.png)
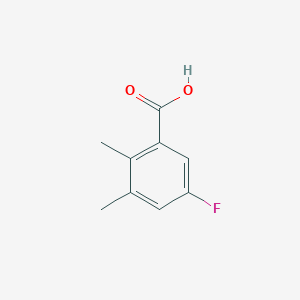
![2-[3-(Aminomethyl)oxolan-3-yl]acetic acid](/img/structure/B13515171.png)

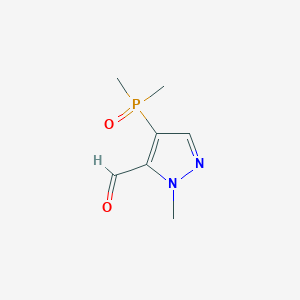
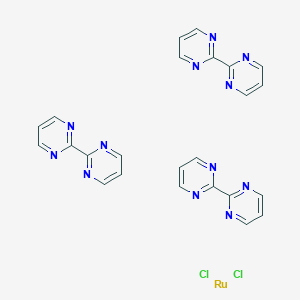
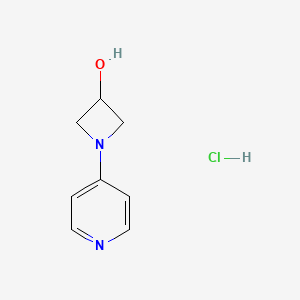
![[(Oxolan-3-yl)methyl][(1,3-thiazol-2-yl)methyl]amine](/img/structure/B13515207.png)
